8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine
Description
8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 960128-64-7) is a chiral amine featuring a tetrahydronaphthalene backbone substituted with a diphenylphosphino group at position 8 and a primary amine at position 1. Its (R)-enantiomer (purity ≥97%) exhibits an optical rotation of -60° (c=0.5 in CHCl₃) and a melting point of 120–127°C .
Properties
IUPAC Name |
8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22NP/c23-20-15-7-9-17-10-8-16-21(22(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-6,8,10-14,16,20H,7,9,15,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWOFTBMHDQUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of (R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves:
- Construction of the tetrahydronaphthalene core.
- Introduction of the amine group at the 1-position.
- Installation of the diphenylphosphino group at the 8-position.
- Resolution or asymmetric synthesis to obtain the (R)-enantiomer.
Patents and literature indicate that the preparation often involves multi-step sequences including amide formation, reduction, and asymmetric catalysis.
Key Synthetic Steps and Conditions
Formation of N-(3,4-dihydronaphthalen-2-yl)propionamide Intermediates
- Starting from 3,4-dihydronaphthalen-2(1H)-one, reaction with propionamide (CH₃CH₂C(O)NH₂) under heating (80–140 °C, typically 95–115 °C) in the presence of a strong acid catalyst such as sulfonic acid.
- Aromatic hydrocarbon solvents like toluene, benzene, or xylene are used to form an immiscible azeotrope with water, facilitating the reaction and product isolation.
- Solvent volumes range from 2 to 15 volumes per unit mass of substrate, often 2 to 7 volumes.
Reduction to (S)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propionamide
- Reduction of the above amides to tetrahydronaphthalenyl propionamides using asymmetric catalysts containing metals such as iridium, platinum, palladium, or copper.
- Reaction temperatures vary from 30 °C to 120 °C, commonly 40 °C to 110 °C.
- Solvents like toluene, tetrahydrofuran (THF), or diethyl ether are employed.
- Catalyst and ligand choice influences enantioselectivity and yield.
Conversion to the Target Amine
- The propionamide intermediate is further reduced to the primary amine.
- Reduction agents suitable for amide to amine conversion are used under controlled temperature conditions.
- The amine is then functionalized with diphenylphosphino groups at the 8-position through phosphination reactions, often involving diphenylphosphine reagents.
- The final product is isolated as the (R)-enantiomer with high purity (≥97%).
Alternative and Supporting Methods
- Conversion of oximes to enamides followed by reduction to amines offers an alternative route without the need for metallic reagents, enhancing scalability and environmental compatibility.
- This method involves reacting an oxime with a phosphine and an acyl donor to form enamides in high yields, which are subsequently converted to amides and then amines.
- This process is applicable for large-scale synthesis and can be adapted for compounds with the tetrahydronaphthalenamine substructure.
Summary of Preparation Conditions
| Step | Reagents/Conditions | Temperature Range | Solvents | Notes |
|---|---|---|---|---|
| Formation of propionamide intermediate | 3,4-dihydronaphthalen-2(1H)-one + CH₃CH₂C(O)NH₂ + sulfonic acid catalyst | 80–140 °C (95–115 °C typical) | Aromatic hydrocarbons (toluene, benzene, xylene) | Use of azeotrope-forming solvents for water removal |
| Asymmetric reduction to propionamide | Metal catalyst (Ir, Pt, Pd, Cu) + ligands | 30–120 °C (40–110 °C typical) | Toluene, THF, diethyl ether | Catalyst and ligand choice critical for enantioselectivity |
| Amide reduction to amine | Suitable amide reducing agents | 30–120 °C | Same as above | Controlled conditions for primary amine formation |
| Phosphination | Diphenylphosphine reagents | Ambient to mild heating | Organic solvents | Installation of diphenylphosphino group at 8-position |
Research Results and Yields
- The asymmetric catalytic reduction steps typically yield enantiomeric excesses suitable for pharmaceutical applications.
- Yields for the propionamide formation and reduction steps are reported as high, often exceeding 80–90%.
- The phosphination step proceeds with high regioselectivity and yields, resulting in crystalline products with melting points between 120 and 127 °C and purity ≥97%.
Chemical Reactions Analysis
Types of Reactions
8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The phosphine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary amines, and substituted phosphine derivatives .
Scientific Research Applications
8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is studied for its potential in drug development and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its use in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, influencing the stereochemistry of the resulting products. The molecular targets include transition metal catalysts, and the pathways involved are primarily related to asymmetric synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations and Properties
The tetrahydronaphthalen-1-amine scaffold is common in pharmaceuticals and organocatalysts. Key analogues and their differences are summarized below:
Table 1: Comparison of Structural and Physicochemical Properties
| Compound Name | Substituents (Position) | Molecular Weight | Melting Point (°C) | Optical Activity | Key Applications |
|---|---|---|---|---|---|
| (R)-8-Diphenylphosphanyl-THNA<sup>†</sup> | PPh₂ (8), NH₂ (1) | 331.39 | 120–127 | -60° (CHCl₃) | Asymmetric catalysis ligands |
| Sertraline [(1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-THNA] | 3,4-Cl₂C₆H₃ (4), NMe (1) | 342.69 | 243–245 (HCl salt) | Not specified | Antidepressant (SSRI) |
| (S)-8-Diphenylphosphanyl-THNA | PPh₂ (8), NH₂ (1) | 331.39 | Similar to R-form | +60° (enantiomer) | Catalysis (opposite chirality) |
| (S)-6,8-Difluoro-THNA | F (6,8), NH₂ (1) | 183.20 | Not reported | Not reported | Pharmaceutical intermediate |
| (±)-1,2,3,4-Tetrahydro-1-naphthylamine | NH₂ (1) | 147.22 | Not reported | Racemic | Base structure for derivatives |
<sup>†</sup>THNA = 1,2,3,4-tetrahydronaphthalen-1-amine.
Key Differences and Functional Implications
Substituent Effects
- Diphenylphosphino Group (Target Compound): Enhances electron-richness and metal-coordination capability, making it suitable for transition-metal catalysis (e.g., cross-coupling reactions) .
- Dichlorophenyl and N-Methyl (Sertraline) : The electron-withdrawing Cl groups and N-methylation improve blood-brain barrier penetration, critical for its antidepressant activity .
- Fluorine Substituents (6,8-Difluoro-THNA) : Fluorine’s electronegativity alters electronic properties and metabolic stability, often used in drug design .
Stereochemical Considerations
- The (R)-enantiomer of the target compound is explicitly characterized, while its (S)-counterpart () would exhibit mirrored optical activity and reversed chiral interactions in catalysis or biological systems .
- Sertraline’s (1S,4S) stereochemistry is essential for selective serotonin reuptake inhibition, highlighting the role of stereochemistry in pharmacology .
Physicochemical Stability
- The target compound’s air sensitivity contrasts with Sertraline’s stability as a hydrochloride salt, underscoring divergent storage and handling requirements .
Biological Activity
8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
- IUPAC Name : (1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Molecular Formula : C22H22NP
- Molecular Weight : 331.40 g/mol
- CAS Number : 960128-64-7
- Melting Point : 120°C to 127°C
- Purity : ≥97% .
Biological Activity Overview
8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibits various biological activities, particularly in anticancer research. The following sections detail its specific activities and mechanisms.
Anticancer Activity
Research indicates that phosphine-containing compounds can exhibit significant anticancer properties. For instance:
-
Mechanism of Action :
- Phosphine ligands have been shown to interact with various cellular targets leading to apoptosis in cancer cells. The activation of caspase pathways is a common mechanism observed with these compounds .
- The compound may inhibit thioredoxin reductase (TrxR), a key enzyme involved in redox regulation within cells, which can lead to increased oxidative stress and subsequent cell death in tumor cells .
-
Case Studies :
- In vitro studies demonstrated that derivatives of phosphine complexes showed higher cytotoxicity against several cancer cell lines compared to traditional chemotherapeutics like cisplatin. Notably, compounds with similar structures were effective against multidrug-resistant cancer cell lines .
- A study highlighted the effectiveness of gold(I) complexes with phosphine ligands in inducing apoptosis and inhibiting tumor growth in murine models .
Data Table: Biological Activity Summary
Q & A
Basic: What are the recommended synthetic routes for 8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a tetrahydronaphthalen-1-amine precursor with a diphenylphosphine group. A plausible route includes:
Starting Materials : 1,2,3,4-Tetrahydronaphthalen-1-amine and chlorodiphenylphosphine.
Coupling Reaction : Use a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
Purification : Column chromatography with silica gel and a gradient eluent (hexane/ethyl acetate) to isolate the product.
Key optimization parameters include strict temperature control to prevent oxidation of the phosphine group and inert atmosphere (N₂/Ar) handling .
Advanced: How does the (R)-configuration of 8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine influence its performance in asymmetric catalysis?
Methodological Answer:
The (R)-enantiomer’s spatial arrangement creates a chiral environment around metal centers, enhancing enantioselectivity in catalytic cycles. For example:
- Case Study : In palladium-catalyzed cross-coupling reactions, the ligand’s bulky diphenylphosphanyl group and tetrahydronaphthalene backbone induce steric hindrance, favoring specific transition states.
- Validation : Compare enantiomeric excess (ee) using chiral HPLC or circular dichroism (CD) spectroscopy. Studies on similar ligands show ee improvements of 20–40% with enantiopure phosphine ligands .
Basic: Which spectroscopic techniques are critical for characterizing 8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and tetrahydronaphthalene backbone signals (δ 1.5–3.0 ppm). The phosphorus-coupled splitting in ³¹P NMR (δ ~-5 to -20 ppm) confirms P–C bonding .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 331.4, with fragmentation patterns indicating loss of the diphenylphosphine group.
- Optical Rotation : Measure using a polarimeter (e.g., [α]D²⁵ = -60° in chloroform) to verify enantiopurity .
Basic: What storage and handling protocols are essential for maintaining the stability of this compound?
Methodological Answer:
- Storage : Store under inert gas (Ar) at -20°C in amber vials to prevent oxidation and photodegradation. Desiccate to avoid hydrolysis.
- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Monitor purity via TLC or NMR if exposed to ambient conditions .
Advanced: How does the diphenylphosphanyl moiety enhance catalytic activity compared to non-phosphorylated analogs?
Methodological Answer:
The phosphine group acts as a strong σ-donor and weak π-acceptor, stabilizing metal complexes (e.g., Pd⁰ or Rh¹) during catalytic cycles. Comparative studies show:
- Turnover Frequency (TOF) : 2–3× higher for phosphorylated ligands in Suzuki-Miyaura couplings.
- Substrate Scope : Enhanced reactivity with electron-deficient aryl halides due to improved electron transfer .
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Receptor Binding Assays : Screen for interactions with G protein-coupled receptors (GPCRs) using radioligand displacement (e.g., ³H-spiperone for dopamine D2 receptors).
- Cytotoxicity : MTT assays in HEK-293 or SH-SY5Y cell lines to assess IC₅₀ values.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Advanced: How do steric and electronic properties of this ligand compare to BINAP or Josiphos in enantioselective catalysis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
